molecular formula C24H18BrNO6 B5403688 methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B5403688
M. Wt: 496.3 g/mol
InChI Key: GGVUXTHUWIPWSX-XUTLUUPISA-N
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Description

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with the molecular formula C24H18BrNO6 and a molecular weight of 496.318 g/mol . This compound is notable for its unique structure, which includes a bromobenzoyl group, a furan ring, and a pyrrole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Coupling with furan: The 4-bromobenzoyl chloride is then reacted with furan in the presence of a base to form the furan-substituted intermediate.

    Cyclization: The furan-substituted intermediate undergoes cyclization with a suitable reagent to form the pyrrole ring.

    Esterification: Finally, the compound is esterified with methanol to form the methyl ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but typically include derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with molecular targets in biological systems. The compound’s bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings may also contribute to its binding affinity and specificity for certain molecular targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate can be compared with similar compounds such as:

These compounds share similar structural features but differ in the substituents on the benzoyl and furan rings, which can affect their chemical reactivity and biological activity

Biological Activity

Methyl 4-[3-(4-bromobenzoyl)-1-(2-furylmethyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound with significant potential in pharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Bromobenzoyl Intermediate : Bromination of benzoyl chloride yields 4-bromobenzoyl chloride.
  • Coupling with Furan : The bromobenzoyl chloride reacts with furan in the presence of a base to form a furan-substituted intermediate.
  • Cyclization : This intermediate undergoes cyclization to form the pyrrole ring.
  • Esterification : The final step involves esterification with methanol to produce the methyl ester.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The bromobenzoyl group may inhibit enzyme activity, affecting metabolic pathways.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.
  • Gene Expression Alteration : It may also affect gene expression related to its biological effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds in the pyrrole class. For instance, a related compound demonstrated notable activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related proteins warrant further investigation.

Antimicrobial Activity

Compounds bearing similar structural features have shown varying degrees of antimicrobial activity. For example, derivatives have been tested against Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong antibacterial effects. These findings suggest that this compound could exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialModerate to strong activity
Enzyme InhibitionInhibition of specific enzymes

Case Study: Anticancer Screening

In a recent study, a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to inhibit tumor growth effectively. Further studies are required to elucidate its precise mechanism and therapeutic potential in vivo .

Properties

IUPAC Name

methyl 4-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-4,5-dioxopyrrolidin-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO6/c1-31-24(30)16-6-4-14(5-7-16)20-19(21(27)15-8-10-17(25)11-9-15)22(28)23(29)26(20)13-18-3-2-12-32-18/h2-12,20,27H,13H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUXTHUWIPWSX-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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